molecular formula C8H15NO2 B15072236 (2S)-1-Butylazetidine-2-carboxylic acid CAS No. 255882-99-6

(2S)-1-Butylazetidine-2-carboxylic acid

Cat. No.: B15072236
CAS No.: 255882-99-6
M. Wt: 157.21 g/mol
InChI Key: XAXHKUOUSXLZKK-ZETCQYMHSA-N
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Description

(2S)-1-Butylazetidine-2-carboxylic acid is an organic compound with the molecular formula C8H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Butylazetidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Butylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

(2S)-1-Butylazetidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein folding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of chiral drugs, hormones, and natural products

Mechanism of Action

The mechanism of action of (2S)-1-Butylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (2S)-Azetidine-2-carboxylic acid: A structurally similar compound with a different side chain.

    (2S)-2-Aminocyclobutane-1-carboxylic acid: Another chiral compound with a cyclobutane ring instead of an azetidine ring.

Uniqueness

(2S)-1-Butylazetidine-2-carboxylic acid is unique due to its specific butyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized chiral molecules and in studying enzyme interactions .

Properties

CAS No.

255882-99-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2S)-1-butylazetidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-3-5-9-6-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

XAXHKUOUSXLZKK-ZETCQYMHSA-N

Isomeric SMILES

CCCCN1CC[C@H]1C(=O)O

Canonical SMILES

CCCCN1CCC1C(=O)O

Origin of Product

United States

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